Sophoradin

Description

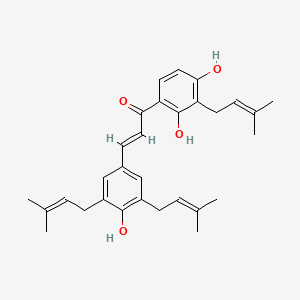

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O4/c1-19(2)7-11-23-17-22(18-24(29(23)33)12-8-20(3)4)10-15-27(31)26-14-16-28(32)25(30(26)34)13-9-21(5)6/h7-10,14-18,32-34H,11-13H2,1-6H3/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPAFDNQABLIIN-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=CC(=O)C2=C(C(=C(C=C2)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)/C=C/C(=O)C2=C(C(=C(C=C2)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601029516 | |

| Record name | (2E)-1-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-[4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23057-54-7, 31934-68-6 | |

| Record name | Sophoradin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23057-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sophoradin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023057547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-1-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-[4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOPHORADIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLR4RE4EBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation of Sophoradin from Botanical Sources

Methodologies for Isolation and Purification of Sophoradin

Contemporary Advances in this compound Isolation Protocols

Contemporary approaches to isolating natural compounds like this compound from botanical sources focus on improving efficiency, reducing solvent consumption, and preserving the integrity of thermolabile compounds. Modern extraction techniques offer advantages over traditional methods in these aspects mdpi.comdergipark.org.tr.

Advanced extraction methods include techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), and pressurized liquid extraction (PLE) mdpi.comdergipark.org.trbotanyjournals.com. These methods often result in shorter extraction times and can utilize lower volumes of solvent compared to traditional techniques like Soxhlet extraction mdpi.comdergipark.org.tr.

Chromatographic techniques play a crucial role in the purification of this compound from crude plant extracts in contemporary isolation protocols. Techniques such as silica (B1680970) gel chromatography and Sephadex LH-20 chromatography have been used in the isolation of compounds, including flavonoids, from Sophora species mdpi.com. The application of hyphenated techniques like liquid chromatography coupled to mass spectrometry (LC-MS) has become dominant in the analysis and identification of secondary metabolites from plants, which can also aid in the isolation process by providing detailed information about the compounds present mdpi.com.

Table 1: Botanical Sources of this compound

| Botanical Source | Plant Part Primarily Used |

| Sophora tonkinensis | Roots and Rhizomes |

| Sophora subprostrata | Roots |

Table 2: General Extraction Methods Used for Natural Products (Applicable to Initial this compound Isolation)

| Method | Description | Notes |

| Maceration | Soaking plant material in solvent at room temperature or with gentle heating. | Simple, but can be time-consuming. |

| Reflux Extraction | Heating solvent and plant material, with solvent condensation and recycling. | Improves extraction rate, but heat sensitive compounds may degrade. mdpi.com |

| Soxhlet Extraction | Continuous reflux using a siphon principle. | Efficient for certain compounds, uses less solvent than simple reflux. mdpi.com |

Table 3: Contemporary Extraction Techniques

| Method | Description | Potential Advantages |

| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves to enhance extraction. | Faster, potentially lower solvent usage. mdpi.combotanyjournals.com |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat solvent and plant material. | Faster, reduced solvent consumption. botanyjournals.com |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the solvent. | Environmentally friendly, good for thermolabile compounds. mdpi.com |

| Pressurized Liquid Extraction (PLE) | Uses solvents at high pressure and temperature. | Faster, efficient for various compounds. mdpi.combotanyjournals.com |

Preclinical Pharmacological Activities of Sophoradin and Associated Mechanistic Insights

Antitumor Activity Investigations of Sophoradin

Preclinical studies have explored the potential of this compound as an antitumor agent, investigating its effects on cancer cell behavior and tumor growth in model systems.

Modulation of Cancer Cell Proliferation and Viability

Research indicates that this compound can inhibit the proliferation and reduce the viability of certain cancer cells. Specifically, this compound has been shown to inhibit the growth of SW480 colorectal cancer cells. wikidata.org

Induction of Apoptosis and Autophagy in Neoplastic Cells

This compound has demonstrated the ability to induce apoptosis in neoplastic cells. Studies on SW480 colorectal cancer cells have shown that this compound promotes programmed cell death. wikidata.org While the detailed molecular pathways involved in this compound-induced apoptosis and potential effects on autophagy require further comprehensive investigation, the induction of apoptosis is a key mechanism by which this compound exerts its antitumor effect in this model. wikidata.org

Inhibition of Tumor Cell Invasion and Metastasis Mechanisms

Information directly and unambiguously linking this compound to the inhibition of tumor cell invasion and metastasis mechanisms in the provided search results is limited. Research into related Sophora alkaloids, such as Sophoridine (B192422) and Sophocarpine, has explored their effects on pathways involving matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are crucial for invasion and metastasis. uni.lunih.govbepls.comnih.govlabsolu.ca However, specific findings detailing this compound's direct impact on these processes or related molecular targets were not prominently featured for this compound itself in the provided snippets.

Preclinical Efficacy in Diverse Cancer Models (e.g., Lung, Pancreatic, Gastric, Colorectal, Brain, Liver Carcinomas)

Preclinical investigations into this compound's efficacy have included studies in colorectal cancer models. This compound has been shown to reduce tumor growth in a SW480 mouse xenograft model, indicating in vivo antitumor activity in this specific cancer type. wikidata.org

Regarding other cancer types such as lung, pancreatic, gastric, brain, and liver carcinomas, the provided search results offer limited direct evidence of this compound's efficacy. One study mentions the potential for this compound-loaded microspheres to improve efficacy in treating lung cancer, but this focuses on the delivery system rather than detailed efficacy data for this compound alone in this context. Extensive research exists on the effects of other Sophora alkaloids in various cancer models uni.lu, but these findings are not directly attributable to this compound.

Anti-inflammatory Effects of this compound

This compound has also demonstrated anti-inflammatory properties in preclinical settings.

Suppression of Inflammatory Mediators and Cytokines

Studies using a mouse model of carrageenan-induced paw edema have shown that this compound can reduce increases in the levels of certain inflammatory mediators. Specifically, this compound administration at doses of 12.15 and 48.6 mg/kg reduced elevated levels of TNF-α, IL-8, and prostaglandin (B15479496) E2 (PGE2) in the inflammatory exudate in this model. wikidata.org These findings suggest that this compound exerts anti-inflammatory effects by suppressing the production or release of key pro-inflammatory cytokines and mediators involved in the inflammatory response. wikidata.org

While Sofalcone (B1681905), a synthetic analog of this compound, has been shown to inhibit inflammatory cytokines like TNF-α and IL-1β and possess antioxidant properties, and other Sophora alkaloids like Sophoridine have demonstrated broad anti-inflammatory effects by regulating various cytokines and pathways like NF-κB and MAPK uni.lu, the direct mechanistic details for this compound's suppression of inflammatory mediators appear primarily linked to the reduction of TNF-α, IL-8, and PGE2 in the carrageenan-induced edema model based on the provided information. wikidata.org

Table 1: Summary of this compound's Preclinical Activities

| Activity | Cancer Model / Inflammatory Model | Observed Effect | Relevant Mechanisms (Based on available data) | Source |

| Antitumor | Colorectal Cancer (SW480 cells) | Inhibition of proliferation and viability | Induction of apoptosis | wikidata.org |

| Antitumor | Colorectal Cancer (Mouse xenograft) | Reduced tumor growth | Not specified in detail | wikidata.org |

| Anti-inflammatory | Carrageenan-induced paw edema (Mouse) | Reduced levels of TNF-α, IL-8, and PGE2 in exudate | Suppression of inflammatory mediators | wikidata.org |

Modulation of Inflammatory Signaling Pathways in Cellular Models

This compound has demonstrated anti-inflammatory properties. Studies on sophoridine, an alkaloid from Sophora alopecuroides, have indicated anti-inflammatory effects, primarily through the suppression of related inflammatory factors and cell apoptosis. nih.govnih.govresearchgate.net Sofalcone, a synthetic analog of this compound, has been shown to inhibit the production of inflammatory cytokines and mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in cellular models. patsnap.com By suppressing these inflammatory agents, sofalcone mitigates inflammation that can contribute to mucosal damage. patsnap.com Another study on sophoraflavanone M, a prenylated flavonoid from Sophora flavescens, revealed its ability to suppress pro-inflammatory mediators by concurrently inhibiting the NF-κB and JNK/AP-1 signaling pathways in LPS-primed macrophages. nih.gov This involved restraining the phosphorylation and degradation of IκBα and subsequent p65 translocation, as well as suppressing JNK phosphorylation. nih.gov While these studies focus on related compounds or analogs, they provide insights into potential mechanisms by which this compound might modulate inflammatory pathways, likely involving the inhibition of key signaling cascades like NF-κB and MAPK pathways (e.g., JNK, p38) as suggested by the activity of related compounds like sophoridine. nih.govnih.govfrontiersin.org

Antiviral Activity Studies of this compound

This compound and related compounds have shown antiviral activities against various viruses in preclinical studies. nih.govnih.govresearchgate.net

Inhibition of Viral Replication (e.g., Hepatitis B Virus, HSV-1, Coxsackievirus B3)

Research indicates that alkaloids from Sophora tonkinensis, including this compound, exhibit antiviral activity against Hepatitis B virus (HBV) and Coxsackievirus B3 (CVB3). researchgate.net Sophoridine, an alkaloid found in Sophora alopecuroides, has shown significant inhibition of HSV-1 replication in vitro, reducing virus-induced cytopathic effect and plaque formation in Vero and HeLa cells. nih.gov Sophoridine suppressed HSV-1 replication by hindering the expression of viral immediate-early, early, and late genes and proteins. nih.gov It may directly inactivate viral particles and block stages of the HSV-1 life cycle after adsorption, particularly during the replication phase. nih.gov

Sophoridine has also demonstrated antiviral effects against Coxsackievirus B3 (CVB3) both in vitro and in vivo, reducing viral titers in primary neonatal rat cardiomyocytes. caymanchem.comnih.gov Serum samples from rats administered sophoridine orally also reduced virus titers in infected myocardial cells. nih.gov

While direct studies on this compound's inhibition of HBV replication were not extensively detailed in the provided results, the antiviral activity of alkaloids from Sophora tonkinensis against HBV has been reported. researchgate.net Inhibition of viral replication is a key strategy against HBV, often involving the downregulation of viral mRNA or targeting viral proteins. nih.govfrontiersin.orgnih.govjournalmeddbu.com

Cellular Antiviral Defense Mechanisms

Studies on related compounds provide insights into how this compound might influence cellular antiviral defense mechanisms. Sophoridine has been shown to downregulate the cellular PI3K/Akt signaling pathway and repress HSV-1-induced p38 MAPK pathway activation, contributing to its antiviral effect. nih.gov The PI3K/Akt and p38 MAPK pathways are cellular pathways that viruses often manipulate for their replication, and their modulation can enhance cellular antiviral defenses. nih.gov Additionally, sophoridine significantly enhanced the mRNA expression of IL-10 and IFN-gamma while decreasing TNF-alpha mRNA expression in a murine viral myocarditis model, suggesting an immunomodulatory role that could contribute to antiviral defense. nih.gov Interferons (IFNs), like IFN-gamma, are crucial components of the host innate immune response to viral infection. caymanchem.com

Gastroprotective and Anti-Ulcer Properties of this compound

This compound, an isoprenyl chalcone (B49325) from Sophora subprostrata, has been reported to protect the gastric mucosa from experimentally induced lesions. mdpi.comresearchgate.net Thirty this compound analogs have also shown anti-ulcer effects in similar models. mdpi.comresearchgate.net Sofalcone, a synthetic analog of this compound, is a well-documented gastroprotective agent used for the treatment and prevention of gastric ulcers and gastritis. patsnap.comwikipedia.orgomicsonline.org

Mechanisms of Gastric Mucosal Protection

This compound's gastroprotective effects appear to involve several mechanisms. It has been reported to prevent gastric mucosal ulceration induced by various agents in animal models, including pylorus-ligation, water-immersion stress, reserpine, and acidified ethanol (B145695). mdpi.comresearchgate.net The cytoprotective effect does not seem to be mediated by endogenous prostaglandins (B1171923) alone. mdpi.com However, sofalcone has been shown to increase the mucosal content of prostaglandins, suggesting that its protective effects may be partially mediated by endogenous prostaglandins. nih.gov Sofalcone's mechanism also involves the enhancement of mucosal prostaglandin production, which is crucial for maintaining gastric mucosal integrity by increasing mucus and bicarbonate secretion. patsnap.com

Other proposed mechanisms for the gastroprotective effects of this compound and its analogs include increased gastric blood flow and stimulated synthesis of mucosubstances of the gastric mucosa. mdpi.comicm.edu.pl Sofalcone enhances blood flow to the gastric mucosa, aiding in tissue repair and regeneration. patsnap.com Plant-originated flavonoid substances, including Solon (this compound extract), have been shown to afford gastroprotection against ethanol-induced damage, accompanied by an increase in gastric microcirculation. researchgate.net This increase in microcirculation may be related to the stimulation of afferent nerves and the release of nitric oxide (NO) in the mucosa. researchgate.netfz.kiev.ua

Promotion of Ulcer Healing in Preclinical Models

Sofalcone, a synthetic derivative of this compound, accelerates the healing of gastric ulcers in preclinical models. mdpi.comwikipedia.org This effect is likely mediated through mechanisms that enhance gastric mucosal defense and promote tissue repair. Sofalcone has been shown to enhance the healing of chronic gastric and duodenal ulcers induced by acetic acid, possibly by increasing mucosal prostaglandin content due to the inhibition of 15-OH-PG dehydrogenase, an enzyme that degrades prostaglandins. fz.kiev.ua The enhancement of gastric blood flow in the ulcer area, mediated by NO, also appears to be essential for accelerating ulcer healing by this compound derivatives like SU-840. icm.edu.pl Additionally, the cytoprotective effects of sofalcone, including enhancing protective glycoproteins and mucus secretion, antioxidant properties, and potential antibiotic activity against H. pylori, contribute to its protective and ulcer healing actions. mdpi.comresearchgate.neticm.edu.pl

Table 1: Summary of Preclinical Activities and Mechanisms

| Activity | Cellular Models/In Vivo Models | Proposed Mechanisms |

| Anti-inflammatory | Cellular models (macrophages), murine models | Inhibition of NF-κB and JNK/AP-1 pathways; Suppression of inflammatory cytokines (TNF-α, IL-1β, IL-6, MCP-1, PGE2) patsnap.comnih.govcaymanchem.com |

| Antiviral | Vero cells, HeLa cells, primary neonatal rat cardiomyocytes, mice | Inhibition of viral replication (HSV-1, CVB3); Downregulation of viral gene/protein expression; Modulation of PI3K/Akt and p38 MAPK pathways; Enhancement of IL-10 and IFN-gamma expression nih.govcaymanchem.comnih.gov |

| Gastroprotective | Rat models (pylorus-ligation, water-immersion stress, ethanol, reserpine, acidified aspirin) mdpi.comresearchgate.netnih.govresearchgate.neticm.edu.pl | Gastric mucosal protection; Increased gastric blood flow; Stimulation of mucosubstance synthesis; Potential involvement of endogenous prostaglandins, NO, and sulfhydryls mdpi.compatsnap.comnih.govresearchgate.netfz.kiev.uaicm.edu.pl |

| Ulcer Healing | Rat models (acetic acid-induced chronic ulcers) fz.kiev.uaicm.edu.pl | Acceleration of ulcer healing; Enhancement of mucosal prostaglandin content; Increased gastric blood flow in ulcer area; Cytoprotective effects (mucus, antioxidants, anti-H. pylori) mdpi.comfz.kiev.uaicm.edu.pl |

Cardioprotective Activity of this compound

Research indicates that this compound and related compounds may possess cardioprotective effects mdpi.comfrontiersin.org. Chalcones, as a class, have been documented for their beneficial effects on human health, including cardioprotective activities mdpi.com.

Anti-Arrhythmic Potential

Cardiac arrhythmias are disturbances in the heart's electrical conduction system iptsalipur.org. Some research suggests potential anti-arrhythmic properties for compounds found in Sophora species. While one search result specifically mentions "sophoridine" (a quinolizidine (B1214090) alkaloid, not the chalconoid this compound) showing promise as an anti-arrhythmic agent by affecting ion channels and reducing arrhythmias in experimental models, it is important to distinguish between these two distinct compounds nih.govnih.govcaymanchem.combertin-bioreagent.com. Sophoridine, an alkaloid, has been shown to block multiple ion channels and prolong action potential duration in cardiac cells nih.govresearchgate.net. Although this compound is a different chemical class (a chalcone), the Sophora genus is a source of various bioactive compounds, and further research would be needed to clarify any direct anti-arrhythmic effects of this compound itself.

Immunoprotective Effects of this compound

The search results provide limited direct information specifically on the immunoprotective effects of this compound. However, chalcones, as a class of compounds, have been associated with immunomodulatory activities researchgate.net. One study on aloe components, which are also natural compounds, mentions immune regulation as one of their effects researchgate.net. Further research is needed to elucidate the specific immunoprotective mechanisms and effects of this compound.

Neuropharmacological Investigations of this compound

Limited information was found regarding neuropharmacological investigations specifically on this compound in the provided search results. While some plants are known for their neurological activity and are used in traditional medicine, direct studies on this compound's effects on the nervous system were not prominently featured depthofbiology.com.

Antibacterial Activity of this compound

Chalcones, including this compound and its derivatives, have been reported to possess antibacterial properties ijpsjournal.comarjournals.org. Studies have investigated the antibacterial activities of compounds isolated from Sophora species nih.govnih.gov. While one study focused on the antibacterial activities of sophoraflavanone G (a flavanone (B1672756), another type of flavonoid) from Sophora flavescens, demonstrating synergistic effects with antibiotics against oral bacteria, this is a different compound than this compound nih.gov. The presence of this compound in Sophora tonkinensis, a plant used in traditional medicine for treating infections, suggests potential antibacterial relevance, but specific data on this compound's antibacterial spectrum and mechanisms were not extensively detailed in the search results nih.gov.

Molecular Targets and Signaling Pathways Mediated by Sophoradin

Regulation of Protein Kinase Pathways

Protein kinases play crucial roles in signal transduction, and their aberrant activity is often implicated in disease processes. Sophoradin has been observed to influence several kinase cascades.

Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) Pathway

The PI3K/AKT pathway is a critical regulator of cell growth, survival, and metabolism. glixxlabs.com While direct studies on this compound's impact on this pathway are limited in the provided search results, related chalcones and derivatives have shown modulatory effects. For instance, studies on other natural compounds, such as Sophoraflavanone G (a prenylated flavonoid from Sophora alopecuroides), have demonstrated the downregulation of LPS-induced upregulation of phosphorylated PI3K and Akt in RAW264.7 cells. nih.gov Additionally, a synthetic bichalcone analog has been shown to suppress lipid raft-associated PI3K/Akt signaling, leading to apoptosis and growth arrest in human cancer cells. researchgate.net These findings suggest that chalcone (B49325) structures, including this compound, may have the potential to interact with the PI3K/AKT axis, although specific research on this compound is needed to confirm this.

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway

The MAPK/ERK pathway is involved in regulating cell proliferation, differentiation, and survival, and its dysregulation is frequently observed in cancer. mdpi.comwikipedia.org this compound has been reported to inhibit the TLR4 signal pathway at the level of MAPK. caymanchem.comcaymanchem.com This suggests that this compound may interfere with the activation of MAPK signaling cascades, which are downstream of TLR4 activation and contribute to inflammatory responses. caymanchem.com Other chalcones have also been shown to modulate the MAPK pathway, with some inhibiting ERK activity and others increasing the phosphorylation of MAPK kinases like p38, ERK1/2, and JNK, depending on the specific compound and cell type. mdpi.com

Transcription Factor Regulation

Transcription factors are proteins that control gene expression, and their regulation is central to cellular responses. This compound has been implicated in modulating the activity of key transcription factors.

Nuclear Factor Kappa B (NF-κB) Pathway

The NF-κB pathway is a central regulator of inflammatory and immune responses, as well as cell survival and proliferation. mdpi.comscielo.br Aberrant NF-κB activation is linked to various diseases, including cancer. mdpi.com this compound has been identified as an inhibitor of the TLR4 signal pathway at the level of NF-κB. caymanchem.comcaymanchem.com This indicates that this compound can interfere with the activation and nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes. mdpi.comscielo.br Studies on Sophora flavescens extracts have shown inhibition of NF-κB nuclear translocation by preventing the phosphorylation and degradation of IκB-α, an inhibitor of NF-κB. nih.gov Other chalcones have also demonstrated anti-inflammatory properties by inhibiting NF-κB activity and downregulating the expression of inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6. mdpi.com

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a critical role in embryonic development, cell cycle regulation, and apoptosis, and its dysregulation is associated with various diseases, including cancer. mdpi.comfrontiersin.org While direct studies on this compound's impact on the Wnt/β-catenin pathway are not prominently featured in the search results, research on other chalcones has shown modulation of this pathway. For example, some chalcones can decrease β-catenin levels by promoting its proteasomal degradation or inhibiting its nuclear translocation. mdpi.com Given that this compound is a chalcone, it is plausible that it may also influence the Wnt/β-catenin pathway, but specific experimental evidence for this compound is required.

Apoptosis and Autophagy Pathways

This compound has been implicated in the modulation of cellular apoptosis and autophagy, key processes in cell fate determination and homeostasis. Chalcones, as a class of compounds that includes this compound, have been shown to play important roles in inducing both intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways. nih.gov

Caspase Activation and Mitochondrial Pathways

Apoptosis is critically mediated by caspases, a family of cysteine proteases. assaygenie.combdvets.org The intrinsic, or mitochondrial, pathway of apoptosis is initiated by intracellular stress signals, leading to the release of cytochrome c from mitochondria. assaygenie.comnih.gov This release triggers the formation of the apoptosome, activating caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death. assaygenie.combdvets.orgresearchgate.net Chalcones have been demonstrated to induce the intrinsic apoptosis pathway, involving the modulation of Bcl-2 family proteins, mitochondrial outer membrane permeabilization (MOMP), and the release of pro-apoptotic factors, followed by caspase activation. nih.gov The extrinsic pathway is initiated by the binding of death ligands to death receptors, leading to the activation of initiator caspases like caspase-8, which can directly activate executioner caspases or cleave Bid, linking the extrinsic pathway to the mitochondrial pathway. bdvets.orgresearchgate.net While specific data on this compound's direct impact on caspase activation and the mitochondrial pathway is not explicitly detailed in the provided snippets, the known mechanisms of chalcones suggest a likely involvement.

Receptor Interactions (e.g., TLR4, VEGFR2, ETS-1, Epidermal Growth Factor Receptor)

This compound's biological effects may involve interactions with various cellular receptors. Toll-like receptor 4 (TLR4) is a key component of the innate immune system, and its modulation can influence inflammatory responses. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is crucial for angiogenesis. Epidermal Growth Factor Receptor (EGFR) signaling is involved in cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. nih.gov While the search results mention EGFR in the context of network pharmacology analysis of Sophorae Flavescentis Radix, which contains various components, and discuss VEGFR-1 and EGFR interactions in the context of drug resistance, specific data on this compound's direct binding or modulation of TLR4, VEGFR2, ETS-1, or EGFR is not provided. nih.govnih.gov

Involvement of Endogenous Modulators (e.g., Prostaglandins (B1171923), Sulfhydryls, Nitric Oxide)

Research on the gastroprotective effects of compounds, including a synthetic analog of this compound called sofalcone (B1681905), has explored the involvement of endogenous modulators such as prostaglandins (PGs), sulfhydryl (SH) compounds, and nitric oxide (NO). icm.edu.plfrontiersin.orgmdpi.comd-nb.info Prostaglandins are known to protect gastric mucosa. mdpi.com Endogenous sulfhydryls are also linked to gastric defense mechanisms. frontiersin.orgmdpi.comd-nb.info Nitric oxide plays a fundamental role in gastric mucosal repair, regulating gastric blood flow, angiogenesis, and mucus secretion. frontiersin.orgmdpi.comd-nb.info Studies on sofalcone and other gastroprotective agents have indicated that their effects can involve the participation of these endogenous substances. icm.edu.plfrontiersin.orgmdpi.comd-nb.info For instance, the gastroprotective effect of a Corryocactus brevistylus extract was reversed by inhibitors of prostaglandin (B15479496) synthesis and SH blockers, suggesting their involvement. frontiersin.org Similarly, studies on sofalcone demonstrated its ability to increase gastric blood flow and suggested the involvement of endogenous PG, NO, and sulfhydryls in its protective effects. icm.edu.pl

Comprehensive Network Pharmacology Analysis

Network pharmacology is an approach used to understand the complex interactions between multiple components of traditional medicines and various biological targets and pathways related to diseases. Studies utilizing network pharmacology have been employed to investigate the mechanisms of action of herbs containing this compound or related compounds, such as Sophora japonica Linn. and Sophorae Flavescentis Radix. nih.govresearchgate.netresearchgate.netnih.gov These analyses aim to identify potential active components and their target genes and pathways. For example, network pharmacology analysis of Sophora japonica Linn. against liver cancer predicted that its active components interact with numerous targets and are mainly enriched in pathways like PI3K/AKT and MAPK signaling, which are involved in processes including apoptosis. researchgate.netresearchgate.net Another network pharmacology study on Sophorae Flavescentis Radix in treating intractable itching identified potential active components and targets related to nuclear receptors, transcription factors, and steroid hormone receptors, with KEGG pathway analysis including the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor resistance pathway. nih.gov While these studies provide insights into the multi-component nature of herbal medicines and their complex interactions, specific network pharmacology analyses focused solely on this compound and its comprehensive targets across various conditions are needed for a complete understanding of its molecular network.

Target Prediction and Validation Techniques

Target prediction and validation techniques are crucial for understanding how a compound like this compound exerts its biological effects. Computational methods, such as using databases like PharmMapper and the Kyoto Encyclopedia of Genes and Genomes (KEGG), can predict potential targets based on the compound's structure. frontiersin.org Molecular docking analysis can further investigate the binding affinity and interaction sites between this compound and predicted target proteins, such as the ATP site of MAPKAPK2. frontiersin.org

Experimental validation techniques are then employed to confirm these predicted interactions. Western blotting can be used to assess the phosphorylation levels of target proteins, indicating whether this compound affects their activation. frontiersin.org For example, Western blotting has shown that sophoridine (B192422), a related compound, decreases the phosphorylation of MAPKAPK2. frontiersin.org Techniques like DNA superhelical unspiral methods can confirm direct interaction with targets like DNA topoisomerase I. frontiersin.org Chemoproteomics profiling, particularly quantitative chemoproteomics, can identify key covalent targets, as demonstrated in the identification of HMGB1 as a target of sofalcone. nih.govresearchgate.net

Protein-Protein Interaction Network Analysis

Protein-protein interaction (PPI) network analysis is a valuable approach to understand how the direct targets of this compound integrate into broader cellular networks and influence biological processes. nih.govebi.ac.uk By mapping the interactions between this compound's targets and other proteins, researchers can infer functional modules and pathways affected by the compound. nih.gov Databases like STRING can be used to construct and analyze protein association networks, providing insights into functional enrichment and interactions. sdstate.edustring-db.org Analyzing the topology of these networks, including measures like centrality and clustering, can highlight key proteins and interaction hubs that are modulated by this compound or its analogs. ebi.ac.ukebi.ac.uk For instance, studying the interactome of specific disease-related genes can reveal how a compound might exert its therapeutic effects through modulating protein interactions within those pathways. nih.gov

Pathway Enrichment Analysis (GO, KEGG)

Pathway enrichment analysis, utilizing databases such as Gene Ontology (GO) and KEGG, is a powerful method to identify the biological processes, molecular functions, cellular components, and signaling pathways that are statistically overrepresented in a set of genes or proteins affected by this compound. metwarebio.complos.orgnih.gov

GO enrichment analysis categorizes genes based on their functions, cellular locations, and biological roles. metwarebio.com KEGG enrichment analysis maps genes to specific metabolic and signaling pathways, illustrating how they interact within biological systems. metwarebio.comcd-genomics.com These analyses help to understand the broader biological context of this compound's effects. For example, studies on related compounds have utilized KEGG analysis to reveal potential targets and pathways involved in their mechanisms of action. frontiersin.org Tools and software packages like clusterProfiler, ggplot2, and DAVID are commonly used for performing GO and KEGG enrichment analyses. cd-genomics.com The results of these analyses, often visualized as bar plots or bubble charts, can indicate which pathways, such as NF-κB and MAPK signaling pathways, are significantly influenced by the compound. mdpi.comcd-genomics.comcaymanchem.comresearchgate.net

Interactive Data Table: Key Molecular Targets and Pathways

| Target/Pathway | Compound (this compound or Analog) | Method of Identification/Validation | Research Finding |

| TLR4 signaling pathway (at the level of NF-κB and MAPK) | This compound | Research study | Inhibits the TLR4 signaling pathway. caymanchem.com |

| NF-κB pathway | This compound/Sofalcone | Research study, Western blot | Inhibition of NF-κB activation and related inflammatory responses. researchgate.netresearchgate.netresearchgate.net |

| MAPK pathway | This compound/Sofalcone | Research study, Western blot | Inhibition of MAPK signaling. caymanchem.comresearchgate.net |

| MAPKAPK2 | Sophoridine | PharmMapper, KEGG, Western blotting, molecular docking | Potential target; significantly decreased MAPKAPK2 (Thr222) phosphorylation; directly binds to ATP site. frontiersin.org |

| DNA topoisomerase I | Sophoridine hydrochloride injection | DNA superhelical unspiral method | Direct target. frontiersin.org |

| HMGB1 | Sofalcone | Quantitative chemoproteomics profiling | Key covalent target for anti-inflammatory activity. nih.govresearchgate.net |

| Prostaglandin production | Sofalcone | Research study | Enhancement of mucosal prostaglandin production. patsnap.com |

| Inflammatory cytokines (TNF-α, IL-1β, IL-6) | Sofalcone | Research study, WB assay | Inhibition of production/secretion. patsnap.comresearchgate.netresearchgate.net |

| 15-hydroxy-PG-dehydrogenase | This compound/Sofalcone | Research study | Inhibition, maintaining high PG levels. ethernet.edu.et |

| Heme oxygenase (HO)-1 | Sofalcone | Research study | Upregulation of expression. researchgate.net |

| 3C-like protease (SARS-CoV-2) | This compound | Computational (Molecular docking) | Potential interaction (positive result). uni-muenster.de |

| BACE1 (Alzheimer's disease) | This compound | Computational (High-throughput virtual screening, docking) | Active in screening. f1000research.com |

Biosynthesis and Metabolic Pathways of Sophoradin

Precursor Compounds and Enzymatic Transformations

The biosynthesis of Sophoradin, like other flavonoids and chalcones, originates from the convergence of products from the shikimate pathway and the acetate (B1210297) pathway. The shikimate pathway provides phenylalanine, which is a primary precursor for the phenylpropanoid pathway. nih.govbiotech-asia.org The initial steps of the general phenylpropanoid pathway involve the deamination of phenylalanine by phenylalanine ammonia (B1221849) lyase (PAL), followed by hydroxylation catalyzed by cinnamate (B1238496) 4-hydroxylase (C4H), and subsequent ligation with coenzyme A by 4-coumaroyl coenzyme A ligase (4CL) to form p-coumaroyl-CoA. nih.govbiotech-asia.org

Simultaneously, the acetate pathway provides malonyl-CoA. The core structure of chalcones, including this compound, is formed by the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. nih.govbiotech-asia.orgfrontiersin.org This crucial condensation reaction is catalyzed by the enzyme chalcone (B49325) synthase (CHS). nih.govbiotech-asia.orgfrontiersin.org The product of the CHS reaction is a chalcone. biotech-asia.orgfrontiersin.org

This compound is an isoprenylated chalcone, meaning it contains isoprenyl groups attached to its core structure. wikipedia.orgwikipedia.orgnih.govuni.lu The introduction of these isoprenyl groups is a key diversification step in flavonoid biosynthesis in many plant species, including Sophora. nih.gov This prenylation typically involves the transfer of an isoprenyl moiety (derived from the isoprenoid pathways, either the mevalonate (B85504) pathway or the methylerythritol phosphate (B84403) pathway) to an aromatic acceptor molecule, catalyzed by prenyltransferase enzymes. While the general principle of prenylation in flavonoid biosynthesis in Sophora is established, the specific prenyltransferases and the exact stage at which the isoprenyl groups are added to the chalcone precursor in the biosynthesis of this compound require further detailed enzymatic characterization.

Integration within the Broader Chalcone and Flavonoid Biosynthetic Pathways

This compound's biosynthesis is directly integrated into the central flavonoid pathway at the level of chalcones. Chalcones are the first committed intermediates in the biosynthesis of flavonoids. biotech-asia.orgfrontiersin.org Following the formation of a chalcone by CHS, chalcone isomerase (CHI) typically catalyzes the intramolecular cyclization of the chalcone to form a flavanone (B1672756). biotech-asia.orgfrontiersin.org From flavanones, the pathway diverges to produce various classes of flavonoids, such as flavones, flavonols, isoflavones, and anthocyanins, through the action of various modifying enzymes like flavanone 3-hydroxylase (F3H), flavonol synthase (FLS), and dihydroflavonols 4-reductase (DFR). frontiersin.org

This compound, being a chalconoid, retains the basic chalcone structure rather than undergoing the cyclization catalyzed by CHI to form a flavanone. The presence of multiple isoprenyl groups distinguishes this compound from simpler chalcones and highlights the importance of prenylation as a branch point or modification step within the broader pathway, leading to the structural diversity observed in Sophora flavonoids. nih.gov This prenylation step occurs on the aromatic rings of the chalcone precursor.

Genetic and Transcriptomic Approaches to this compound Biosynthesis

Genetic and transcriptomic approaches have been extensively used to investigate the biosynthesis of secondary metabolites, including flavonoids, in Sophora species. nih.govnih.govnih.govresearchgate.netmdpi.comnih.govmdpi.comscience.govnih.gov These approaches aim to identify the genes encoding the enzymes involved in the biosynthetic pathways and understand their regulation.

Transcriptome sequencing (RNA-Seq) allows for the comprehensive analysis of gene expression profiles in different tissues or under various conditions. nih.govnih.govmdpi.com By comparing gene expression levels, researchers can identify differentially expressed genes (DEGs) that are potentially involved in the biosynthesis of specific compounds like flavonoids. nih.govresearchgate.netmdpi.comnih.govmdpi.comnih.gov

Gene Expression Profiling of Biosynthetic Enzymes

Gene expression profiling in Sophora species has led to the identification of candidate genes encoding key enzymes in the flavonoid biosynthetic pathway. Studies have identified transcripts corresponding to enzymes such as PAL, C4H, 4CL, CHS, and CHI, which are fundamental to the synthesis of chalcones and flavonoids. nih.govnih.govscience.gov Differential expression analysis of these genes in various tissues or developmental stages, or in response to environmental stimuli, can provide insights into their role in the accumulation of specific flavonoids. nih.govnih.govresearchgate.netmdpi.comnih.govnih.gov For example, studies in Sophora flavescens have identified enzyme genes in the flavonoid biosynthesis pathway that are highly correlated with flavonoid content and show organ-specific expression patterns. nih.gov Similarly, research in Sophora japonica has utilized transcriptome sequencing to identify differentially expressed unigenes associated with enzymes in flavonoid biosynthetic pathways. nih.gov

Metabolomic Analysis in Relation to Biosynthesis

Metabolomic analysis, which involves the comprehensive study of metabolites in a biological system, complements transcriptomic data by providing a direct profile of the compounds being produced. nih.govresearchgate.netmdpi.comnih.govmdpi.comfrontiersin.org By analyzing the changes in metabolite levels in conjunction with gene expression data, researchers can establish correlations between gene activity and metabolite accumulation. researchgate.netmdpi.comnih.govnih.gov

Integrated transcriptomic and metabolomic analysis has been applied to Sophora species to gain a more complete understanding of metabolic pathways. nih.govresearchgate.netmdpi.comnih.govnih.gov For instance, studies in Sophora alopecuroides have used this integrated approach to reveal correlations between differentially expressed genes and differential metabolites in the phenylpropanoid and flavonoid biosynthesis pathways under salt stress, suggesting the involvement of these pathways in the plant's response. researchgate.netmdpi.comnih.govnih.gov Metabolomic analysis can identify the presence and relative abundance of various flavonoids and chalcones, while transcriptomic data can indicate the expression levels of the enzymes potentially responsible for their synthesis. nih.govmdpi.com This combined approach helps in hypothesizing the specific enzymatic steps and regulatory mechanisms involved in the biosynthesis of compounds like this compound, even when the exact pathway is not fully elucidated.

Chemical Synthesis and Structural Modifications of Sophoradin and Its Derivatives

De Novo Synthetic Routes for Sophoradin

De novo synthesis refers to the construction of complex molecules from simpler ones. wikipedia.org this compound can be synthesized through various routes, with the Claisen-Schmidt condensation being a key step. tandfonline.comjst.go.jpoup.comtandfonline.com

Claisen-Schmidt Condensation as a Key Step

The Claisen-Schmidt condensation is a widely employed and efficient method for synthesizing chalcones. researchgate.net This reaction typically involves the condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) in the presence of an alkaline solution. anjs.edu.iqresearchgate.netnih.gov For the synthesis of this compound, this condensation is followed by a demethoxymethylation step. tandfonline.comjst.go.jpoup.com

One reported synthesis of this compound involved the condensation of 2'-hydroxy-4,4'-bis(methoxymethoxy)-3,3',5-tris(3-methyl-2-butenyl)chalcone, obtained from the reaction of methoxymethylated 2,4-dihydroxy-3-(3-methyl-2-butenyl)acetophenone and methoxymethylated 4-hydroxy-3,5-bis(3-methyl-2-butenyl)benzaldehyde, in a potassium hydroxide (B78521) solution. Subsequent hydrolysis with methanolic hydrochloric acid yielded this compound. tandfonline.comoup.com

Synthetic Analogs and Intermediates

The synthesis of this compound involves several intermediates. In one synthetic route, isoprenylation of p-hydroxybenzaldehyde with 3,3-dimethylallyl bromide yields 4-hydroxy-3,5-bis(3-methyl-2-butenyl)benzaldehyde. tandfonline.comoup.com Methoxymethylation of this compound and 2,4-dihydroxy-3-(3-methyl-2-butenyl)acetophenone are also involved in preparing the reactants for the Claisen-Schmidt condensation. tandfonline.comoup.com

Synthetic analogs of this compound have been developed and studied for their biological activities. ijpsjournal.comanjs.edu.iq Sofalcone (B1681905), a synthetic isoprenyl flavonoid derived from this compound, is an example of such an analog. wikipedia.orgnih.govresearchgate.netmdpi.comresearchgate.net

Rational Design and Synthesis of this compound Derivatives

Rational design in synthesis involves using an understanding of structure-activity relationships and target interactions to guide the creation of new compounds with desired properties. mdpi.com The chalcone (B49325) scaffold, including this compound, is considered a favored template for structural modifications due to its reactive α,β-unsaturated carbonyl system, which readily allows for the creation of new materials with various applications. anjs.edu.iq

Modification Strategies for Enhanced Bioactivity

Modification strategies for chalcone derivatives, including those related to this compound, often aim to enhance their bioactivity. creative-proteomics.com These strategies can involve altering substituents on the aromatic rings or modifying the central three-carbon linker. The presence of a reactive α,β-unsaturated carbonyl function in chalcones is a key factor in their pharmacological activities. ijpsjournal.com Studies on chalcone derivatives have explored the impact of various substituents on activity, such as the introduction of a carboxy group to increase water solubility or halogen substitution to improve lipophilicity. anjs.edu.iq Schiff derivatives of chalcones have also been chosen for complexation with metal ions to enhance biological activities. anjs.edu.iq

Novel Chalcone Derivatives Related to this compound

A variety of novel chalcone derivatives have been synthesized and investigated for their potential biological applications. nih.govcreative-proteomics.combiointerfaceresearch.comfrontiersin.orgmdpi.com These include derivatives with various substituents and structural variations. For instance, novel chalcone derivatives containing an 1,2,4-oxadiazole (B8745197) moiety have been designed and synthesized for agricultural use. frontiersin.org Other studies have focused on amino chalcone derivatives as antiproliferative agents. mdpi.com The synthesis of novel chalcone derivatives conjugated with 99mTc or Re complexes has also been reported for potential use in detecting β-amyloid plaques. nih.gov

The synthesis of these novel chalcones often utilizes the Claisen-Schmidt condensation as a primary method, reacting substituted acetophenones with substituted aldehydes. anjs.edu.iqnih.govfrontiersin.org

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how structural modifications to a molecule affect its biological activity. georgiasouthern.edunih.govresearchgate.net For this compound and its analogs, SAR studies help identify the key structural features responsible for their observed effects. anjs.edu.iq

Studies on this compound and related chalcones have explored the relationship between their chemical structure and anti-ulcer activity. ijpsjournal.comacs.org Synthetic analogs of this compound have demonstrated potent anti-ulcer efficacy, sometimes comparable to or exceeding that of this compound itself. ijpsjournal.comanjs.edu.iq For example, Sofalcone, a synthetic analog, has been shown to have gastroprotective and ulcer healing effects. wikipedia.orgresearchgate.net

SAR studies can involve analyzing the effect of different chemical groups on activity. researchgate.net By systematically modifying the structure of this compound and its analogs, researchers can gain insights into which parts of the molecule are essential for its biological effects and how modifications can lead to enhanced or altered activities. nih.gov

Identification of Key Pharmacophores

Pharmacophore identification is a crucial step in rational drug design, involving the identification of the essential features of a molecule that are responsible for its biological activity. For chalcones like this compound, the core α,β-unsaturated carbonyl system and the two flanking aromatic rings are generally considered important structural elements contributing to their diverse pharmacological profiles. ijpsjournal.comnih.gov These features, along with the nature and position of substituents on the aromatic rings, can influence interactions with biological targets.

Studies on chalcone derivatives have utilized pharmacophore modeling to identify key features for specific activities, such as tubulin inhibition. researchgate.net While a specific pharmacophore model solely for this compound and its known activities (like anti-ulcer) was not explicitly detailed in the search results, the general principles applied to chalcones are relevant. The presence of hydroxyl groups and the lipophilic isoprenyl chains on the this compound structure are likely contributors to its interaction with biological systems. The arrangement in three-dimensional space of hydrogen bond acceptors (like hydroxyl oxygens and the carbonyl oxygen) and hydrophobic regions (contributed by the isoprenyl groups and aromatic rings) would constitute the pharmacophoric features of this compound. researchgate.net

Impact of Substituent Modifications on Pharmacological Profiles

Structural modifications to the this compound scaffold have been explored to investigate their impact on pharmacological activities. This compound itself has demonstrated anti-ulcer activity. ijpsjournal.comresearchgate.net Synthetic analogs and derivatives have been synthesized to evaluate how alterations to the core structure and substituents affect this activity.

A notable synthetic analog of this compound is sofalcone. wikipedia.orgrsc.org Sofalcone is a synthetic isoprenyl flavonoid derivative that has shown potent anti-ulcer effects. wikipedia.orgresearchgate.net Research comparing this compound, sofalcone, and other chalcone derivatives indicated that this compound exhibited greater potency in inhibiting gastric H+,K+-ATPase compared to sofalcone and unsubstituted chalcone. researchgate.netresearchgate.net This suggests that the specific arrangement and nature of the isoprenyl and hydroxyl groups in this compound are significant for this particular activity.

Further studies on synthesized chalcones related to this compound, featuring variations in isoprenyl or isoprenyloxy groups and the presence or absence of a carboxymethoxy group, revealed that several of these derivatives exhibited high inhibitory ratios in anti-ulcer models. acs.org Chalcones with more than one isoprenyloxy group showed particularly high activity. acs.org For instance, 2',4'-dihydroxy-3'-(3-methyl-2-butenyl)-4-(3-methyl-2-butenyloxy)chalcone, 2'-hydroxy-4,4'-dihydroxy-3'-(3-methyl-2-butenyloxy)chalcone, and 2'-carboxymethoxy-4,4'-bis(3-methyl-2-butenyloxy)chalcone demonstrated very high anti-ulcer activity, comparable to this compound. acs.org These findings highlight the importance of the number, position, and type of prenyl-derived substituents on the chalcone core for modulating anti-ulcer properties.

Advanced Synthetic Methodologies and Chemical Transformations

The synthesis of this compound and its derivatives typically involves reactions characteristic of chalcone synthesis. The conventional method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed condensation of an acetophenone with a benzaldehyde. oup.comtandfonline.commdpi.combiointerfaceresearch.com This method has been applied in the synthesis of this compound, starting from appropriately substituted acetophenone and benzaldehyde precursors, followed by steps like demethoxymethylation and isoprenylation. oup.comtandfonline.com

Another synthetic route for this compound has involved Claisen rearrangement. oup.com This approach utilized reactions of p-hydroxybenzaldehyde with propargyl halides, followed by hydrogenation and Claisen rearrangement steps to construct the isoprenyl-substituted chalcone structure. oup.com

While conventional methods can be time-intensive and may suffer from lower yields or side reactions, advanced synthetic methodologies have been explored for chalcones to improve efficiency and selectivity. acs.orgbiointerfaceresearch.comglobalresearchonline.net Microwave-assisted synthesis is one such technique that has been applied to chalcone synthesis, offering significantly reduced reaction times (minutes compared to hours) and often enhanced yields and consistency compared to conventional heating. biointerfaceresearch.comglobalresearchonline.net This method provides more uniform and selective heating, minimizing unwanted side reactions. globalresearchonline.net Sonochemical methods, utilizing ultrasound irradiation, have also been employed for chalcone synthesis, providing rapid, straightforward, and energy-efficient protocols. acs.org These advanced techniques offer valuable tools for the efficient synthesis of this compound derivatives with diverse structural modifications.

Chemical transformations on the this compound scaffold or its precursors can involve various reactions to introduce or modify substituents. Isoprenylation, as seen in the synthesis of this compound itself, is a key transformation. oup.comtandfonline.com Other potential transformations on chalcone structures include reactions at the α,β-unsaturated carbonyl system, modifications of the hydroxyl groups (e.g., etherification, esterification), and halogenation or other electrophilic/nucleophilic aromatic substitutions on the phenyl rings, depending on the desired derivative structure. These transformations allow for the systematic modification of the this compound structure to explore structure-activity relationships.

Advanced Analytical Characterization and Quantification of Sophoradin

Chromatographic Techniques for Sophoradin Analysis

Chromatographic methods are essential for separating this compound from complex mixtures found in natural sources or biological samples before its detection and quantification.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantitative analysis of this compound. researchgate.netnih.gov HPLC methods typically involve a stationary phase, such as a C18 column, and a mobile phase, often a gradient system of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or phosphoric acid to optimize separation. researchgate.netnih.govptfarm.pl Detection is commonly performed using a diode array detector (DAD) or UV detector, with wavelengths often set around 310 nm, which is characteristic for chalcones. researchgate.netnih.gov

HPLC allows for the determination of this compound content in plant extracts. For quantitative analysis, calibration curves are established using reference standards. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced separation efficiency, speed, and sensitivity compared to conventional HPLC. creative-proteomics.com UPLC systems utilize columns packed with smaller particles and operate at higher pressures, resulting in narrower peaks and improved resolution of complex samples containing this compound and related compounds. creative-proteomics.com This is particularly beneficial for analyzing samples with multiple structurally similar flavonoids. UPLC is often coupled with mass spectrometry for comprehensive analysis. nih.govnist.govnih.gov

Spectrometric Methods for Structural Elucidation and Identification

Spectrometric techniques provide valuable information about the structure and identity of this compound.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Molecular Fingerprinting

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and obtaining its molecular fingerprint through fragmentation analysis. nih.govnist.govacs.orgcjnmcpu.com Electrospray ionization (ESI) is a common ionization technique used for this compound analysis, often operated in negative ion mode, which yields a deprotonated molecule [M-H]-. nih.gov

Tandem Mass Spectrometry (MS/MS) provides more detailed structural information by fragmenting the parent ion and analyzing the resulting fragment ions. nih.govcjnmcpu.com The fragmentation patterns are characteristic of the compound's structure and can be used for unambiguous identification. For this compound, characteristic fragment ions have been observed, corresponding to the loss of specific groups like isopentenyl or through cleavage of the chalcone (B49325) structure. nih.gov

Coupled Techniques (e.g., LC-MS, UPLC-ESI-LTQ/MS)

Coupling chromatographic techniques with mass spectrometry provides a hyphenated system that combines the separation power of chromatography with the identification capabilities of mass spectrometry. LC-MS and UPLC-MS are widely used for the analysis of this compound in complex matrices. nih.govnist.govresearchgate.net

UPLC coupled with ESI-LTQ/MS (Linear Trap Quadrupole Mass Spectrometry) has been successfully applied for the identification of this compound and its metabolites. nih.govnih.gov This setup allows for both accurate mass determination and fragmentation analysis in a single run, providing comprehensive data for structural confirmation and the study of metabolic transformations. nih.govnih.gov Other high-resolution MS techniques like UPLC-Q-TOF-MS (Quadrupole-Time of Flight Mass Spectrometry) and UHPLC-Orbitrap MS are also employed for detailed chemical profiling, offering high accuracy and sensitivity for the detection and identification of this compound and related compounds. nih.govfrontiersin.orgmdpi.commdpi.com

Integrated Analytical Platforms for Comprehensive Profiling of this compound and Metabolites

Integrated analytical platforms, combining advanced chromatographic and spectrometric techniques, are crucial for comprehensive profiling of this compound and its metabolites in biological systems or complex natural extracts. nist.govnih.gov These platforms, such as UPLC-ESI-LTQ/MS or UHPLC-Q-TOF-MS, allow for the simultaneous separation, detection, identification, and relative quantification of multiple compounds, including this compound and its biotransformation products. nih.govnih.govnih.gov This is particularly important in studies investigating the metabolic fate of this compound after administration or its presence alongside other flavonoids in medicinal plants. nih.govnih.govnih.gov Such integrated approaches provide a holistic view of the chemical composition and metabolic pathways involving this compound.

Future Research Directions and Translational Perspectives on Sophoradin

Elucidation of Novel Molecular Targets and Binding Mechanisms

Future research on Sophoradin should prioritize the comprehensive identification of its molecular targets and the detailed characterization of its binding mechanisms. Although some studies have explored its effects on pathways like Hippo-YAP in the context of cancer, a complete understanding of the diverse proteins and signaling molecules it interacts with across various disease states is still needed. frontiersin.org Advanced techniques such as activity-based protein profiling (ABPP) and chemoproteomics, similar to approaches used for synthetic analogs like Sofalcone (B1681905) to identify targets like HMGB1, could be instrumental in this endeavor. researchgate.netresearchgate.net Elucidating these interactions at a molecular level, including specific binding sites and the nature of the interactions (covalent, non-covalent), will provide crucial insights into this compound's polypharmacology and help identify key nodes in disease pathways that it modulates. Further studies are needed to confirm computationally predicted targets, such as 3C-like protease in the context of antiviral activity, through experimental validation. uni-muenster.de

Development of Advanced Preclinical Models for Disease Specificity

To accurately assess this compound's therapeutic potential and specificity, the development and utilization of more advanced preclinical models are essential. While studies have used xenograft models for cancer research and animal models for inflammation and viral infections, future work should focus on employing more complex and clinically relevant models. bertin-bioreagent.combioscience.co.ukcaymanchem.com This includes genetically engineered mouse models that better mimic human disease pathogenesis, organoids, and co-culture systems that can recapitulate the complexity of the tumor microenvironment or inflammatory tissues. Such models will enable researchers to investigate this compound's efficacy, pharmacodynamics, and potential off-target effects in a more predictive manner, helping to determine its suitability for specific disease indications and patient populations.

Optimization of this compound Bioavailability and Formulation Strategies

A key challenge for the clinical translation of many natural compounds, including flavonoids like this compound, is often their poor water solubility and low oral bioavailability. researchgate.netnih.gov Future research must focus on developing innovative formulation strategies to overcome these limitations. Approaches such as particle size reduction (e.g., micronization, nanosuspensions), solid dispersions, self-emulsifying drug delivery systems (SEDDS), and the use of nanocarriers (e.g., nanoparticles, liposomes, microspheres) have shown promise in improving the solubility and absorption of poorly soluble drugs. researchgate.netpatsnap.comdrughunter.comnih.gov Specifically for this compound, research into developing targeted delivery systems, such as microspheres for lung delivery in the context of lung cancer, could significantly enhance its therapeutic index and reduce systemic exposure. rsc.org Prodrug strategies, where this compound is chemically modified to improve its pharmacokinetic properties and then converted back to the active form in vivo, also represent a valuable avenue for future investigation. researchgate.netpatsnap.comdrughunter.com

Chemoinformatic and Computational Approaches in this compound Research

Chemoinformatic and computational approaches will play an increasingly vital role in accelerating this compound research.

Molecular Docking and Dynamics Simulations

Molecular docking studies can predict the binding affinities and modes of interaction between this compound and potential target proteins, guiding experimental validation efforts. researchgate.net Extending this to molecular dynamics simulations will provide a more dynamic and realistic view of these interactions, accounting for the flexibility of both this compound and its targets, and offering insights into the stability of the complexes and the conformational changes involved in binding. ebsco.comnih.govnovapublishers.commdpi.com These simulations can help to understand the molecular basis of this compound's activity and inform the rational design of optimized derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling can establish mathematical relationships between the chemical structure of this compound and its biological activity. By analyzing a series of this compound derivatives or related chalcones with varying structures and measured biological activities, QSAR models can identify the key structural features that contribute to desired pharmacological effects. researchgate.netscience.govmdpi.com This information is invaluable for guiding the synthesis of novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties, reducing the need for extensive experimental screening.

Biotechnological Production and Metabolic Engineering for Sustainable this compound Supply.

This compound, an isoprenylated chalcone (B49325), is a natural product found in plants like Sophora subprostrata. agrowebcee.netresearchgate.net While traditionally sourced from these plants, the increasing demand and potential limitations of natural resources highlight the need for sustainable production methods. d-nb.infonih.gov Biotechnological approaches, particularly metabolic engineering, offer promising avenues for the sustainable supply of this compound.

This compound belongs to the flavonoid family, and its biosynthesis in plants involves complex pathways. dntb.gov.uaresearchgate.net Flavonoids are derived from the phenylpropanoid pathway, starting with phenylalanine. nih.govnih.gov Key enzymes in the general phenylpropanoid pathway include phenylalanine ammonia (B1221849) lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). nih.gov These enzymes convert phenylalanine into activated cinnamic acid derivatives. researchgate.netnih.gov Chalcone synthase (CHS) then catalyzes the condensation of 4-coumaroyl-CoA with malonyl-CoA to form chalcones, which are precursors to flavonoids and isoflavonoids. nih.govresearchgate.net Chalcone isomerase (CHI) subsequently isomerizes chalcones into flavanones. nih.gov The biosynthesis of this compound, as an isoprenylated chalcone, involves further prenylation steps, which add isoprenyl groups to the chalcone structure. nih.gov Prenylation contributes significantly to the diversification of flavonoids. nih.gov

Biotechnological production of natural products, while an attractive alternative to traditional extraction, has historically faced limitations in achieving commercially viable yields for many compounds. agrowebcee.netresearchgate.net However, recent advancements in plant genomics, metabolite profiling, metabolic engineering, and synthetic biology are opening up unprecedented possibilities for the sustainable production of valuable secondary metabolites like this compound. agrowebcee.netresearchgate.netd-nb.info

Metabolic engineering strategies aim to optimize the production of target compounds in host organisms, such as Escherichia coli or Saccharomyces cerevisiae, by modifying their metabolic pathways. d-nb.infonih.gov This can involve introducing heterologous genes encoding enzymes from the plant biosynthetic pathway, enhancing the expression of native pathway genes, diverting metabolic flux towards the desired product, and minimizing the production of competing byproducts. d-nb.infonih.gov

For this compound production, metabolic engineering efforts would likely focus on reconstructing or enhancing its biosynthetic pathway in a suitable microbial host. This would require identifying and cloning the genes encoding the enzymes involved in this compound biosynthesis, including those for the core chalcone structure formation and the specific prenylation steps. nih.govnih.gov Challenges include identifying all the necessary enzymes, particularly the prenyltransferases responsible for adding the isoprenyl groups at the correct positions on the chalcone scaffold. nih.gov

Research into the heterologous production of flavonoids has shown promise. For instance, a four-step heterologous pathway involving tyrosine ammonia lyase (TAL), 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI) has been assembled in engineered Escherichia coli strains to produce naringenin (B18129) directly from glucose. nih.gov This demonstrates the feasibility of reconstituting parts of the flavonoid biosynthetic pathway in microbial hosts. Achieving high yields often requires extensive optimization of enzyme sources and relative gene expression levels to balance the metabolic flux. nih.gov

While specific detailed research findings or data tables solely focused on the biotechnological production yield of this compound in engineered systems were not prominently found in the search results, the general principles and successes in the metabolic engineering of other flavonoids provide a strong basis for future work on this compound. The complexity of this compound's structure, particularly the isoprenylation, suggests that engineering its production might require incorporating genes from both the phenylpropanoid/flavonoid pathway and the isoprenoid pathway, and potentially novel prenyltransferase genes. nih.govnih.gov

Future research directions in this area would involve:

Complete elucidation of the this compound biosynthetic pathway in its native plant sources (Sophora species) to identify all relevant enzymes and genes. dntb.gov.uaresearchgate.net

Cloning and characterization of the genes encoding these enzymes, especially the prenyltransferases. nih.gov

Selection and engineering of suitable microbial or plant cell culture hosts for heterologous expression. agrowebcee.netresearchgate.netd-nb.info

Optimization of gene expression levels, enzyme activity, and metabolic flux within the engineered hosts to maximize this compound yield. nih.gov

Development of efficient fermentation or culture processes for large-scale production.

Biotechnological production of this compound through metabolic engineering holds the potential to provide a sustainable and potentially more cost-effective alternative to traditional plant extraction, ensuring a reliable supply for various applications. d-nb.infonih.gov

Q & A

Q. How should researchers address contradictory findings in this compound’s anti-inflammatory mechanisms across studies?

- Methodological Answer : Conduct systematic reviews to identify methodological disparities (e.g., cell lines, dosage ranges). Use meta-analysis to aggregate data, applying heterogeneity tests (I² statistic). Validate hypotheses via knock-in/knockout models (e.g., NF-κB pathway inhibitors) or phosphoproteomics to map signaling cascades .

Q. What experimental strategies can elucidate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in vivo?

- Methodological Answer : Perform LC-MS/MS-based pharmacokinetic profiling in rodent models to measure bioavailability, half-life, and tissue distribution. Correlate plasma concentrations with PD endpoints (e.g., cytokine levels in inflammation models). Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .

Q. How can researchers investigate this compound’s synergistic effects with other bioactive compounds?

- Methodological Answer : Design combination index (CI) assays using the Chou-Talalay method. Test this compound with structurally distinct compounds (e.g., flavonoids, alkaloids) in cancer cell lines. Validate synergy via transcriptomics (RNA-seq) to identify co-regulated pathways .

Q. What criteria should guide the selection of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Prioritize derivatives with modifications to the prenyl or hydroxyl groups, which are critical for bioactivity. Use molecular docking to predict binding affinities to targets (e.g., COX-2, bacterial topoisomerases). Validate predictions with in vitro enzyme inhibition assays .

Data Analysis & Integrity

Q. How can researchers mitigate bias when interpreting this compound’s cytotoxic effects in heterogeneous cell populations?

- Methodological Answer : Apply single-cell RNA sequencing (scRNA-seq) to identify subpopulations with differential responses. Use Bayesian statistical models to account for variability. Report all raw data in repositories like Figshare or Zenodo for transparency .

Q. What frameworks are recommended for reconciling disparities between in silico predictions and empirical data in this compound research?

- Methodological Answer : Cross-validate computational models (e.g., molecular dynamics simulations) with experimental assays under standardized conditions. Use Bland-Altman plots to assess agreement between predicted and observed IC₅₀ values .

Ethical & Reproducibility Considerations

Q. How should researchers document synthetic protocols for novel this compound analogs to ensure reproducibility?

- Methodological Answer : Adhere to Beilstein Journal guidelines: report reaction conditions (temperature, catalysts), purification steps (e.g., recrystallization solvents), and characterization data (NMR, HRMS) in the main text or supplementary materials. Provide raw spectral data in open-access formats .

Q. What steps are critical for validating this compound’s safety profile in preclinical studies?

- Methodological Answer : Conduct OECD-compliant acute/chronic toxicity studies in rodents, including histopathology and serum biomarker analysis (ALT, AST, creatinine). Use the Comet assay or Ames test to assess genotoxicity. Share negative results to avoid publication bias .

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products